molecular formula C19H28N4O3S B2913281 4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid CAS No. 1026764-79-3

4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid

Katalognummer: B2913281
CAS-Nummer: 1026764-79-3
Molekulargewicht: 392.52
InChI-Schlüssel: XBDGDTBBVPQEGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acid is a structurally complex butanoic acid derivative characterized by two key functional groups:

  • Allylthioureido substituent: Positioned at the 3-site of the phenyl ring, this group consists of a thiourea moiety (-NHC(S)NH-) linked to an allyl chain.
  • Pentylamino chain: Attached to the 2-position of the butanoic acid backbone, this linear alkyl chain increases lipophilicity compared to shorter or aromatic amines, possibly improving membrane permeability .

Based on structural analogs (e.g., ), it may target metabolic or signaling pathways involving free fatty acid receptors (FFARs) or enzymes requiring thiourea interactions .

Eigenschaften

IUPAC Name

4-oxo-2-(pentylamino)-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-3-5-6-11-20-16(18(25)26)13-17(24)22-14-8-7-9-15(12-14)23-19(27)21-10-4-2/h4,7-9,12,16,20H,2-3,5-6,10-11,13H2,1H3,(H,22,24)(H,25,26)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDGDTBBVPQEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an allylthiourea moiety and a pentylaminobutanoic acid backbone. Its molecular formula is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially disrupting metabolic pathways in target organisms. This inhibition can lead to reduced growth rates in pathogenic bacteria.
  • Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent.
  • Anticancer Potential : Some derivatives of similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating a possible avenue for further research into its anticancer properties.

Antimicrobial Activity

A study conducted on various derivatives of thiourea compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was included in a broader screening of thioureas, where it showed promising results at micromolar concentrations.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-((3-(3-Allylthioureido)phenyl)amino)-4-oxo-2-(pentylamino)butanoic acidE. coli25 µM
S. aureus30 µM

Cytotoxicity Studies

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at higher concentrations, with IC50 values indicating moderate potency compared to established chemotherapeutics.

Cell LineIC50 (µM)
HeLa15
MCF-720

Pharmacological Implications

The biological activities of this compound suggest several pharmacological implications:

  • Potential Antibacterial Agent : The inhibition of bacterial growth positions this compound as a candidate for developing new antibiotics.
  • Anticancer Drug Development : Its cytotoxic effects warrant further investigation into its mechanism and efficacy against different cancer types.

Vergleich Mit ähnlichen Verbindungen

a. Substituent Effects on Lipophilicity

  • The target compound’s pentylamino chain contributes to higher logP (estimated ~3.5) compared to shorter alkyl or aromatic amines (e.g., pyridin-3-ylmethylamino in , logP ~2.1). This suggests superior membrane permeability, critical for oral bioavailability.
  • In contrast, the trifluoromethyl group in increases polarity but maintains moderate lipophilicity due to the benzyl group.

b. Electronic and Steric Properties

  • The target compound’s allylthioureido group offers both electron-rich (allyl) and electron-deficient (thiourea) regions, enabling diverse interactions.
  • Bromophenyl in introduces steric bulk, which may hinder binding in compact active sites compared to the target’s allylthioureido group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.